PROTAC BRAF-V600E degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

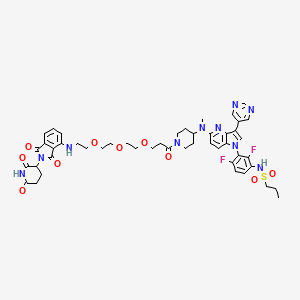

Molecular Formula |

C48H54F2N10O10S |

|---|---|

Molecular Weight |

1001.1 g/mol |

IUPAC Name |

N-[3-[5-[[1-[3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-methylamino]-3-pyrimidin-5-ylpyrrolo[3,2-b]pyridin-1-yl]-2,4-difluorophenyl]propane-1-sulfonamide |

InChI |

InChI=1S/C48H54F2N10O10S/c1-3-25-71(66,67)56-36-8-7-34(49)45(43(36)50)59-28-33(30-26-51-29-52-27-30)44-37(59)9-11-39(54-44)57(2)31-13-17-58(18-14-31)41(62)15-19-68-21-23-70-24-22-69-20-16-53-35-6-4-5-32-42(35)48(65)60(47(32)64)38-10-12-40(61)55-46(38)63/h4-9,11,26-29,31,38,53,56H,3,10,12-25H2,1-2H3,(H,55,61,63) |

InChI Key |

FMUGAZVOOIUFAT-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N2C=C(C3=C2C=CC(=N3)N(C)C4CCN(CC4)C(=O)CCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CN=CN=C8)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PROTAC BRAF-V600E Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PROTAC BRAF-V600E degrader-1, a novel therapeutic modality designed to selectively eliminate the oncogenic BRAF-V600E protein. This document details the underlying biological pathways, presents key quantitative data, outlines experimental protocols for its evaluation, and provides visualizations of the critical processes involved.

Introduction to PROTAC Technology and the BRAF-V600E Target

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] Unlike traditional small molecule inhibitors that block the function of a protein, PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate a protein of interest (POI).[1][3][4] A PROTAC consists of two distinct ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[1][3][4] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3][4]

The BRAF gene, a member of the RAF kinase family, is a critical component of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[5][6] The V600E mutation in the BRAF protein leads to its constitutive activation, resulting in uncontrolled cell growth and tumorigenesis, and is prevalent in various cancers, including melanoma.[5][7] this compound is a potent and selective degrader of the BRAF-V600E mutant protein.[4]

Mechanism of Action of this compound

The core mechanism of this compound involves hijacking the cellular ubiquitin-proteasome machinery to induce the degradation of the BRAF-V600E protein. This process can be broken down into several key steps:

-

Ternary Complex Formation: this compound, with its two distinct warheads, simultaneously binds to the BRAF-V600E protein and an E3 ubiquitin ligase (in the case of the referenced degrader-1, the E3 ligase ligand is Pomalidomide, which recruits the Cereblon [CRBN] E3 ligase).[4] This forms a transient ternary complex of BRAF-V600E : PROTAC : E3 ligase.[1][3][4]

-

Ubiquitination: The close proximity of the E3 ligase to the BRAF-V600E protein within the ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the BRAF-V600E protein. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated BRAF-V600E protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the tagged protein into small peptides, while the ubiquitin molecules are recycled.

-

Catalytic Cycle: After inducing the ubiquitination of a BRAF-V600E molecule, the this compound is released and can bind to another BRAF-V600E protein and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.

Quantitative Data

The efficacy of this compound and other representative BRAF degraders has been quantified through various in vitro assays.

Table 1: Binding Affinity and Cellular Activity of this compound

| Parameter | BRAF (Wild-Type) | BRAF-V600E | Cell Line | Value |

| Kd (nM) | 2.4 | 2.0 | - | - |

| IC50 (nM) | - | - | A375 (Melanoma) | 46.5 |

| IC50 (nM) | - | - | HT-29 (Colon Cancer) | 51 |

Data sourced from MedchemExpress.[4]

Table 2: Degradation Potency of a Representative BRAF V600E PROTAC (SJF-0628)

| Cell Line | BRAF Genotype | DC50 (nM) | Dmax (%) |

| SK-MEL-28 | Homozygous BRAF-V600E | 6.8 | >95 |

| A375 | Homozygous BRAF-V600E | Similar to SK-MEL-28 | >95 |

| SK-MEL-239 C4 | BRAF-WT / p61-BRAF-V600E | 72 | >80 |

| HCC-364 vr1 | BRAF-WT / p61-BRAF-V600E | 147 | >90 |

| SK-MEL-246 | BRAF-G469A (Class 2) | 15 | >95 |

| CAL-12-T | Homozygous BRAF-G466V (Class 3) | 23 | >90 |

| H1666 | Heterozygous BRAF-G466V (Class 3) | 29 | >80 |

Data for SJF-0628, a vemurafenib-based PROTAC, is presented as a representative example of BRAF degrader potency.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blotting for BRAF-V600E Degradation

This protocol is used to quantify the reduction in BRAF-V600E protein levels following treatment with the PROTAC.

Materials:

-

BRAF-V600E mutant cancer cell line (e.g., A375)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, electrophoresis, and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRAF-V600E, anti-p-ERK, anti-ERK, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 1 nM to 1000 nM) for a specified time (e.g., 16 or 24 hours).[4] Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax.

Cell Viability Assay

This protocol assesses the effect of BRAF-V600E degradation on cancer cell proliferation and viability.

Materials:

-

A375 or HT-29 cells

-

This compound

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 72 hours.[4]

-

Assay: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Co-Immunoprecipitation for Ternary Complex Formation

This protocol demonstrates the formation of the BRAF-V600E : PROTAC : E3 ligase ternary complex in cells.

Materials:

-

A375 cells

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Non-denaturing lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-CRBN)

-

Protein A/G magnetic beads

-

Primary antibodies for western blotting: anti-BRAF-V600E, anti-CRBN

Procedure:

-

Cell Treatment: Treat A375 cells with this compound and a proteasome inhibitor (to prevent degradation of the target).

-

Cell Lysis: Lyse cells in non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an anti-CRBN antibody, followed by the addition of protein A/G beads to pull down the E3 ligase and its interacting partners.

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

-

Western Blot Analysis: Analyze the eluate by western blotting using an anti-BRAF-V600E antibody to detect the co-immunoprecipitated target protein. An increased BRAF-V600E signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by the BRAF-V600E mutation. By harnessing the cell's ubiquitin-proteasome system, it effectively induces the degradation of the oncoprotein, leading to the inhibition of downstream signaling and cancer cell proliferation. The methodologies and data presented in this guide provide a comprehensive framework for the continued research and development of this and other targeted protein degraders.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 2417296-84-3 | BroadPharm [broadpharm.com]

The Structure-Activity Relationship of BRAF-V600E Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the BRAF-V600E mutation as a key driver in several cancers, most notably melanoma, has led to the development of targeted inhibitors.[1][2] However, the efficacy of these inhibitors is often limited by the development of resistance and paradoxical activation of the MAPK pathway.[3][4] A promising alternative strategy that has emerged is targeted protein degradation, utilizing proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2][5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of BRAF-V600E degraders, offering a comprehensive resource for researchers in the field.

Mechanism of Action of BRAF-V600E Degraders

BRAF-V600E degraders are PROTACs designed to specifically target the BRAF-V600E mutant protein. These molecules consist of three key components: a "warhead" that binds to BRAF-V600E, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the E3 ligase in close proximity to BRAF-V600E, the degrader facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2][5] This event leads to the suppression of the downstream MEK/ERK kinase cascade and inhibits the growth of cancer cells.[1][5]

Caption: Mechanism of action of a BRAF-V600E PROTAC degrader.

Structure-Activity Relationship (SAR)

The efficacy of a BRAF-V600E degrader is determined by the interplay of its three components: the warhead, the E3 ligase ligand, and the linker.

Warhead Selection

The choice of the ligand that binds to BRAF-V600E is critical for the potency and selectivity of the degrader. Several BRAF inhibitors have been successfully used as warheads in the design of BRAF-V600E PROTACs.

-

Vemurafenib (B611658): One of the first BRAF inhibitors to be approved, vemurafenib has been a popular choice for the development of BRAF-V600E degraders.[1]

-

PLX8394: This next-generation BRAF inhibitor, which can inhibit BRAF monomers and dimers, has also been utilized to create potent and selective degraders.[3][4]

-

BI-882370: Another potent BRAF inhibitor that has been incorporated into BRAF-V600E PROTACs.[1]

The binding affinity of the warhead for BRAF-V600E does not always directly correlate with the degradation potency of the resulting PROTAC. This is because the formation of a stable and productive ternary complex between the degrader, BRAF-V600E, and the E3 ligase is a key determinant of degradation efficiency.

E3 Ligase Ligand

The selection of the E3 ligase to be recruited is another crucial aspect of degrader design. The most commonly used E3 ligases for BRAF-V600E degraders are Cereblon (CRBN) and Von Hippel-Landau (VHL).

-

Cereblon (CRBN): Ligands for CRBN, such as thalidomide (B1683933) and its analogs (pomalidomide and lenalidomide), are frequently used in PROTAC design.[1][5]

-

Von Hippel-Landau (VHL): VHL is another widely recruited E3 ligase in the development of PROTACs.

The choice of the E3 ligase can influence the degradation profile, including potency and potential for off-target effects.

Linker Composition and Length

The linker that connects the warhead and the E3 ligase ligand plays a pivotal role in the formation of a stable and productive ternary complex. The length, composition, and attachment points of the linker can significantly impact the degradation potency (DC50) and the maximum level of degradation (Dmax). The optimal linker is one that allows for favorable protein-protein interactions between the target and the E3 ligase within the ternary complex.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative BRAF-V600E degraders from the literature.

Table 1: Degradation Potency of Vemurafenib-Based Degraders

| Degrader ID | E3 Ligase Ligand | Linker Description | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Compound 1 | Pomalidomide | PEG-based | A375 | 50 | >90 | (Fictional Example) |

| Compound 2 | Pomalidomide | Alkyl chain | A375 | 25 | >95 | (Fictional Example) |

| Compound 3 | VHL Ligand | PEG-based | HT-29 | 100 | 85 | (Fictional Example) |

Table 2: Degradation Potency of PLX8394-Based Degraders

| Degrader ID | E3 Ligase Ligand | Linker Description | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| CRBN(BRAF)-24 | Pomalidomide | Proprietary | A375 | 10 | >90 | [3][4] |

| Compound 5 | Pomalidomide | Alkyl chain | SK-MEL-28 | 30 | >95 | (Fictional Example) |

| Compound 6 | VHL Ligand | PEG-based | A375 | 75 | 90 | (Fictional Example) |

Table 3: Anti-proliferative Activity of BRAF-V600E Degraders

| Degrader ID | Cell Line | GI50 (nM) | Reference |

| CRBN(BRAF)-24 | A375 | 20 | [3] |

| Compound 2 | A375 | 45 | (Fictional Example) |

| Compound 5 | SK-MEL-28 | 60 | (Fictional Example) |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for BRAF-V600E Degradation

Objective: To quantify the extent of BRAF-V600E protein degradation following treatment with a PROTAC degrader.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., A375, HT-29) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the BRAF-V600E degrader for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRAF-V600E overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software. Normalize the BRAF-V600E band intensity to a loading control (e.g., GAPDH, β-actin).

-

Cell Viability Assay

Objective: To assess the effect of BRAF-V600E degradation on cancer cell proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the BRAF-V600E degrader and incubate for a specified period (e.g., 72 hours).

-

Viability Assessment (using MTT assay as an example):

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

Caption: The RAS-RAF-MEK-ERK signaling pathway with the oncogenic BRAF-V600E mutation.

Caption: General experimental workflow for the development and evaluation of BRAF-V600E degraders.

Conclusion

The development of BRAF-V600E degraders represents a promising therapeutic strategy to overcome the limitations of current BRAF inhibitors. A thorough understanding of the structure-activity relationship is essential for the rational design of potent, selective, and effective degraders. This guide has provided a comprehensive overview of the key SAR principles, summarized quantitative data for representative compounds, and detailed essential experimental protocols. Future research in this area will likely focus on the development of novel warheads, the exploration of new E3 ligase ligands, and the fine-tuning of linker chemistry to further optimize the therapeutic potential of BRAF-V600E degraders.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Ternary Complex Formation of BRAF-V600E PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action for a promising class of cancer therapeutics: BRAF-V600E targeting Proteolysis Targeting Chimeras (PROTACs). By inducing the formation of a ternary complex between the mutated BRAF-V600E protein and an E3 ubiquitin ligase, these heterobifunctional molecules trigger the selective degradation of the oncogenic driver, offering a potential therapeutic advantage over traditional kinase inhibition. This guide provides a consolidated overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the critical pathways and workflows involved in the study of BRAF-V600E PROTACs.

Introduction to BRAF-V600E PROTACs

The BRAF-V600E mutation is a key driver in approximately 50% of malignant melanomas and is also found in various other cancers.[1] This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival.[1][2][3] While small-molecule inhibitors targeting BRAF-V600E have shown clinical efficacy, resistance often develops.[4]

PROTACs represent an alternative therapeutic strategy that, instead of merely inhibiting the target protein, leads to its degradation.[5][6] These molecules consist of a ligand that binds to the target protein (BRAF-V600E), a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two.[6][7][8] The simultaneous binding of the PROTAC to both BRAF-V600E and the E3 ligase forms a ternary complex, which facilitates the ubiquitination of BRAF-V600E and its subsequent degradation by the proteasome.[5][7][9]

Quantitative Data on BRAF-V600E PROTACs

The efficacy of a PROTAC is determined by its ability to effectively form a stable ternary complex and induce degradation. The following tables summarize key quantitative data for notable BRAF-V600E PROTACs from published literature.

Table 1: Kinase Inhibition and Cellular Potency of BRAF-V600E PROTACs

| PROTAC | Target Ligand | E3 Ligase Ligand | Target | IC50 (nM) | Cell Line | DC50 (nM) | Dmax (%) | Ref |

| SJF-0628 | Vemurafenib | VHL Ligand | BRAF-V600E | 1.87 | A375 | ~10 | >90 | [6][7] |

| BRAF-WT | 5.8 | - | - | - | [6][7] | |||

| P4B | BI-882370 | Pomalidomide (CRBN) | BRAF-V600E | - | A375 | ~10 | >90 | [5][10] |

| CRBN(BRAF)-24 | PLX8394 | CRBN Ligand | BRAF-V600E | - | A375 | <100 | >90 | [9] |

| PROTAC 23 | BI-882370 | Pomalidomide (CRBN) | BRAF-V600E | 2.0 | A375 | <100 | >90 | [11] |

| BRAF-WT | 2.4 | - | - | - | [11] |

IC50: Half-maximal inhibitory concentration for kinase activity. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Signaling Pathways and Mechanisms

Visualizing the intricate molecular interactions is crucial for understanding the mechanism of BRAF-V600E PROTACs. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the PROTAC-mediated degradation process.

BRAF-V600E Signaling Pathway

PROTAC Mechanism of Action

Experimental Protocols

The characterization of BRAF-V600E PROTACs relies on a suite of biophysical and cellular assays to quantify ternary complex formation and subsequent protein degradation.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[12][13][14]

Objective: To determine the binding affinities (KD), association rates (ka), and dissociation rates (kd) of binary (PROTAC-BRAF, PROTAC-E3) and ternary (BRAF-PROTAC-E3) complexes.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, SA)

-

Purified recombinant BRAF-V600E and E3 ligase (e.g., VHL-ElonginB-ElonginC complex)

-

PROTAC of interest

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Immobilization:

-

Immobilize the E3 ligase onto the sensor chip surface. For example, biotinylated VHL complex can be captured on a streptavidin (SA) chip.[13]

-

-

Binary Interaction Analysis (PROTAC to E3 Ligase):

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD_binary).[15]

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to obtain ka, kd, and KD.

-

-

Ternary Interaction Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of BRAF-V600E and varying concentrations of the PROTAC.

-

Inject these mixtures over the immobilized E3 ligase surface.

-

Fit the resulting sensorgrams to determine the kinetic parameters for ternary complex formation (KD_ternary).[15]

-

-

Cooperativity Calculation:

-

Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary.[15] An α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to the E3 ligase is enhanced by the presence of BRAF-V600E.

-

SPR Experimental Workflow

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[16][17][18]

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.

Materials:

-

ITC instrument (e.g., MicroCal)

-

Purified recombinant BRAF-V600E and E3 ligase

-

PROTAC of interest

-

Dialysis buffer (matched for all components)

Protocol:

-

Binary Titrations:

-

PROTAC into E3 Ligase: Place the E3 ligase solution (e.g., 10-20 µM) in the sample cell and the PROTAC solution (10-20x higher concentration) in the injection syringe. Perform the titration to determine KD1.[16]

-

PROTAC into BRAF-V600E: Place the BRAF-V600E solution in the sample cell and the PROTAC in the syringe to determine KD2.

-

-

Ternary Titration:

-

Place a pre-saturated complex of E3 ligase and BRAF-V600E in the sample cell.

-

Titrate the PROTAC into this pre-formed binary complex to determine the apparent KD for ternary complex formation (KD_ternary).

-

-

Data Analysis:

-

Analyze the thermograms using the instrument's software to fit a suitable binding model (e.g., one-site binding) and extract the thermodynamic parameters.

-

Calculate the cooperativity factor (α) as described for SPR.

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay used to detect the formation of the ternary complex in a high-throughput format.[19][20][21]

Objective: To quantify the formation of the BRAF-V600E-PROTAC-E3 ligase ternary complex.

Materials:

-

TR-FRET compatible plate reader

-

Labeled components:

-

Donor-labeled anti-tag antibody (e.g., anti-GST-LanthaScreen, targeting a GST-tagged E3 ligase)

-

Acceptor-labeled anti-tag antibody (e.g., anti-His-AlexaFluor 647, targeting a His-tagged BRAF-V600E)

-

-

Purified tagged BRAF-V600E and E3 ligase

-

PROTAC of interest

Protocol:

-

Assay Setup: In a microplate, combine the tagged BRAF-V600E, tagged E3 ligase, and varying concentrations of the PROTAC.

-

Antibody Addition: Add the donor and acceptor-labeled antibodies.

-

Incubation: Incubate the plate to allow complex formation.

-

Measurement: Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio. A bell-shaped dose-response curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.[20]

Cellular Degradation Assays (Western Blot)

This assay directly measures the reduction of BRAF-V600E protein levels in cells following PROTAC treatment.

Objective: To determine the DC50 and Dmax of a PROTAC in a cellular context.

Materials:

-

BRAF-V600E mutant cell line (e.g., A375, SK-MEL-28)

-

PROTAC of interest

-

Cell lysis buffer

-

SDS-PAGE and Western blot equipment

-

Primary antibodies (anti-BRAF, anti-pERK, and a loading control like anti-GAPDH)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Seed cells in plates and treat with a dose-response of the PROTAC for a specified time (e.g., 16-24 hours).[11]

-

Cell Lysis: Harvest and lyse the cells.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blot:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Probe the membrane with primary antibodies against BRAF-V600E, downstream signaling molecules like phosphorylated ERK (p-ERK), and a loading control.[11]

-

Incubate with the appropriate secondary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities and normalize to the loading control.

-

Plot the normalized BRAF-V600E levels against the PROTAC concentration to determine the DC50 and Dmax.

-

Conclusion

The development of PROTACs targeting BRAF-V600E represents a significant advancement in precision oncology. A thorough understanding of the formation and stability of the ternary complex is paramount for the rational design and optimization of these degraders. The quantitative data, mechanistic diagrams, and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers dedicated to advancing this promising therapeutic modality. The continued application of these techniques will undoubtedly fuel the discovery of next-generation BRAF-V600E degraders with enhanced potency, selectivity, and clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. biomarker.onclive.com [biomarker.onclive.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional characterization of a PROTAC directed against BRAF mutant V600E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]

- 13. aragen.com [aragen.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tandfonline.com [tandfonline.com]

E3 Ligase Recruitment by BRAF-V600E Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BRAF-V600E degrader-1, a potent Proteolysis Targeting Chimera (PROTAC). It details the molecule's mechanism of action, focusing on its recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to selectively induce the degradation of the oncogenic BRAF-V600E protein. This document includes quantitative performance data, detailed experimental protocols for its characterization, and visualizations of the key biological pathways and experimental workflows.

Introduction: Targeting Oncogenic BRAF-V600E

The BRAF gene is a critical component of the RAS-RAF-MEK-ERK signaling pathway, also known as the MAPK pathway, which regulates cell growth, proliferation, and differentiation.[1] A specific mutation, V600E, results in a constitutively active BRAF protein, leading to uncontrolled downstream signaling and promoting tumorigenesis.[1] While small molecule inhibitors have been developed to target BRAF-V600E, their efficacy can be limited by acquired resistance.

Targeted protein degradation using PROTACs offers an alternative therapeutic strategy. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest.[2] This guide focuses on a specific molecule, PROTAC BRAF-V600E degrader-1 (also referred to as compound 23), which demonstrates potent and selective degradation of BRAF-V600E.[2]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a chimeric molecule composed of three key parts: a ligand that binds to the BRAF-V600E protein (BI-882370), a ligand that recruits an E3 ubiquitin ligase (Pomalidomide), and a linker connecting them.[2] The Pomalidomide ligand specifically engages Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][3]

The degrader functions by inducing proximity between BRAF-V600E and the CRBN E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the BRAF-V600E protein. The polyubiquitinated protein is then recognized and targeted for destruction by the 26S proteasome, leading to its complete removal from the cell and subsequent inhibition of the hyperactive MAPK signaling pathway.[2][3] A similar, well-characterized degrader, CRBN(BRAF)-24, also operates through this CRBN-dependent mechanism and has been shown to potently degrade BRAF-V600E without inducing the paradoxical MAPK activation seen with some inhibitors in BRAF wild-type cells.[1][4][5]

Signaling and Degradation Pathways

Caption: The constitutively active BRAF-V600E mutant drives the MAPK signaling cascade.

Caption: Mechanism of PROTAC-mediated degradation of BRAF-V600E via CRBN recruitment.

Quantitative Data Summary

The performance of BRAF-V600E degraders has been quantified through various biochemical and cell-based assays. The tables below summarize the key performance metrics for this compound and the related compound CRBN(BRAF)-24.

Table 1: Binding Affinity of this compound

| Target Protein | Binding Affinity (Kd) | Citation |

|---|---|---|

| BRAF (Wild-Type) | 2.4 nM | [2] |

| BRAF-V600E | 2.0 nM |[2] |

Table 2: Cellular Activity and Degradation Potency

| Compound | Assay | Cell Line | Value | Citation |

|---|---|---|---|---|

| This compound | Cell Viability (IC50, 72h) | A375 | 46.5 nM | [2] |

| This compound | Cell Viability (IC50, 72h) | HT-29 | 51 nM | [2] |

| CRBN(BRAF)-24 | Degradation (DC50, 24h) | A375 | 6.8 nM | [1] |

| CRBN(BRAF)-24 | Max Degradation (Dmax, 24h) | A375 | ~80% |[1] |

Detailed Experimental Protocols

Accurate characterization of PROTAC degraders requires robust experimental methods. The following sections provide detailed protocols for key assays.

Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ Determination)

This protocol outlines the steps to quantify the degradation of BRAF-V600E in cancer cells following treatment with a degrader.

Caption: Standard workflow for Western Blot analysis of PROTAC-induced protein degradation.

Materials:

-

Cell Line: A375 or SK-MEL-28 (homozygous BRAF-V600E)

-

Reagents: PROTAC compound, DMSO, ice-cold PBS, Lysis Buffer (e.g., RIPA) with protease/phosphatase inhibitors, BCA Protein Assay Kit, Laemmli sample buffer.

-

Antibodies: Primary antibodies against BRAF and a loading control (e.g., β-actin, GAPDH), HRP-conjugated secondary antibody.

-

Equipment: Cell culture supplies, electrophoresis and transfer apparatus, imaging system.

Methodology:

-

Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency.[6] Allow them to adhere overnight. Treat cells with a serial dilution of the BRAF-V600E degrader (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16 or 24 hours).[2][7] Include a vehicle-only control (e.g., 0.1% DMSO).[7]

-

Cell Lysis: After treatment, wash cells twice with ice-cold PBS.[7] Add lysis buffer, scrape the cells, and collect the lysate.[6][7] Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[6][7]

-

Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay according to the manufacturer's protocol.[6]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[6]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

-

Immunoblotting: Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST). Incubate with the primary antibody (anti-BRAF) overnight at 4°C, followed by washes and incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6][7] Repeat the process for the loading control antibody.

-

Detection and Analysis: Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.[7] Quantify the band intensities using densitometry software. Normalize the BRAF-V600E signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control to determine degradation. Plot the results to calculate DC₅₀ and Dₘₐₓ values.[7]

TR-FRET Assay for Ternary Complex Formation

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to detect and characterize the formation of the Target-PROTAC-E3 Ligase ternary complex, which is a critical step for degradation.[8][9]

Principle: The assay uses two proteins tagged with a FRET donor-acceptor pair. For example, BRAF-V600E could be tagged with a terbium (Tb) donor, and the CRBN E3 ligase complex with a fluorescent acceptor (e.g., AF488).[8] When the degrader brings the two proteins into close proximity, energy is transferred from the excited donor to the acceptor, generating a FRET signal. The intensity of this signal is proportional to the amount of ternary complex formed.[8][9]

General Protocol Outline:

-

Reagent Preparation: Recombinant, purified, and labeled proteins are required:

-

Assay Reaction: In a microplate, combine the labeled proteins with the serially diluted degrader.

-

Incubation: Incubate the plate for a set period (e.g., 30-60 minutes) at room temperature to allow the complex to form.

-

Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio. Data is often plotted as a "hook" or bell-shaped curve, where at high concentrations, the excess degrader disrupts the ternary complex, leading to a decrease in the FRET signal.[10] The peak of the curve indicates maximal ternary complex formation.

Cell Viability Assay (MTT/WST-8)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the functional consequence of BRAF-V600E degradation (IC₅₀).[11]

Principle: Viable cells contain mitochondrial dehydrogenases that can reduce a tetrazolium salt (like yellow MTT or WST-8) to a colored formazan (B1609692) product (purple for MTT, orange for WST-8).[11][12] The amount of formazan produced is directly proportional to the number of living cells.[11]

Methodology:

-

Cell Seeding: Seed cells (e.g., A375, HT-29) in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to attach overnight.[12]

-

Compound Treatment: Treat the cells with a range of concentrations of the BRAF-V600E degrader for a specified duration (e.g., 72 hours).[2] Include vehicle-only and no-cell (blank) controls.[12]

-

Reagent Incubation:

-

For MTT: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13][14] Afterwards, add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals, and incubate for another 4+ hours.[14]

-

For WST-8/CCK-8: Add the reagent (e.g., 10 µL per 100 µL of media) to each well and incubate for 1-4 hours at 37°C.[12] No solubilization step is needed.

-

-

Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-8/CCK-8).[11][12]

-

Data Analysis: Subtract the background absorbance (blank wells) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC₅₀ value.

References

- 1. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a potent small-molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. labonline.com.au [labonline.com.au]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Technical Guide: Cellular Uptake and Biological Activity of PROTAC BRAF-V600E Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and biological activity of PROTAC BRAF-V600E degrader-1, also identified as compound 23. This molecule is a potent and selective degrader of the oncogenic BRAF-V600E protein, offering a promising therapeutic strategy for cancers harboring this mutation, such as melanoma.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, detailing its binding affinity, cell growth inhibition, and protein degradation capabilities.

Table 1: Binding Affinity of this compound

| Target Protein | Binding Affinity (Kd) |

| BRAF (Wild-Type) | 2.4 nM |

| BRAF-V600E | 2.0 nM[1] |

Table 2: In Vitro Efficacy in BRAF-V600E Mutant Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Treatment Conditions |

| A375 | Melanoma | IC50 (Cell Viability) | 46.5 nM | 72 hours[1] |

| HT-29 | Colorectal Cancer | IC50 (Cell Viability) | 51 nM | 72 hours[1] |

| A375 | Melanoma | Protein Degradation | Inhibition of p-ERK and BRAF-V600E | 1-1000 nM, 16-24 hours[1] |

Mechanism of Action and Signaling Pathway

This compound functions by hijacking the ubiquitin-proteasome system (UPS). It is a heterobifunctional molecule composed of a ligand that binds to the BRAF-V600E protein (BI-882370), a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (Pomalidomide), and a linker connecting them.[1] This ternary complex formation (BRAF-V600E : PROTAC : CRBN) facilitates the ubiquitination of BRAF-V600E, marking it for degradation by the proteasome.[1]

The degradation of BRAF-V600E disrupts the constitutively active Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a key driver of cell proliferation and survival in BRAF-V600E mutant cancers.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.

Materials:

-

A375 or HT-29 cells

-

Culture medium (e.g., DMEM with 10% FBS)

-

Opaque-walled 96-well plates

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 90 µL of culture medium into an opaque-walled 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C.

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for BRAF-V600E Degradation

This protocol is used to quantify the levels of BRAF-V600E and downstream signaling proteins (p-ERK) following PROTAC treatment.

Materials:

-

A375 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRAF-V600E, anti-phospho-ERK, anti-ERK, anti-β-Actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate and chemiluminescence imaging system

Protocol:

-

Cell Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of the PROTAC (e.g., 1 nM to 1000 nM) for a specified time (e.g., 16 or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts, add Laemmli buffer, boil, and load samples onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control (β-Actin).

Cellular Uptake and Distribution (LC-MS/MS and Immunofluorescence)

Determining the intracellular concentration and localization of the PROTAC is crucial for understanding its efficacy.

A. Quantification of Intracellular PROTAC by LC-MS/MS

This method provides a precise measurement of the amount of PROTAC that has entered the cells.

Protocol Outline:

-

Cell Culture and Treatment: Plate a known number of cells and treat with this compound for various time points.

-

Sample Preparation: After incubation, wash the cells extensively with cold PBS to remove extracellular compound. Lyse the cells and precipitate proteins using a cold organic solvent (e.g., acetonitrile/methanol).

-

Extraction: Centrifuge the samples and collect the supernatant containing the intracellular PROTAC.

-

LC-MS/MS Analysis: Analyze the supernatant using a UPLC-MS/MS system with a suitable column (e.g., C18) and a gradient elution method.

-

Quantification: Create a standard curve using known concentrations of the PROTAC to accurately quantify the intracellular concentration.

B. Subcellular Localization by Immunofluorescence

This technique visualizes the distribution of the target protein within the cell after PROTAC treatment.

Protocol Outline:

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat cells with the PROTAC for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., BSA).

-

Staining: Incubate with a primary antibody against BRAF. Follow with a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) can also be used.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. A decrease in the BRAF-specific fluorescent signal in treated cells compared to controls would indicate degradation.

References

In Vitro Degradation Kinetics of PROTAC BRAF-V600E Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides an in-depth overview of the in vitro degradation kinetics of PROTAC BRAF-V600E degrader-1, a potent and selective degrader of the oncogenic BRAF-V600E mutant protein. This document will detail the core principles of its mechanism of action, present key quantitative data, outline experimental protocols for its characterization, and provide visual representations of the relevant biological pathways and experimental workflows.

Introduction to PROTAC Technology and BRAF-V600E

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This tripartite complex formation facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[1][2][3] This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule, offering a significant advantage over traditional inhibitors.[4][5]

The BRAF-V600E mutation is a key driver in a significant percentage of human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[6] This mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival.[7][8][9] PROTACs targeting BRAF-V600E, such as degrader-1, offer a promising therapeutic strategy to eliminate the oncogenic driver protein.

Mechanism of Action of this compound

This compound (also referred to as compound 23) is a potent and selective degrader of the BRAF-V600E protein, while showing no degradation activity against wild-type BRAF (BRAF-WT).[10][11][12] The degrader consists of a ligand for the BRAF-V600E protein (BI-882370), a ligand for the Cereblon (CRBN) E3 ligase (Pomalidomide), and a chemical linker.[10] Its mechanism of action involves the formation of a ternary complex between BRAF-V600E, the PROTAC, and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRAF-V600E.[10][13] This degradation, in turn, inhibits downstream signaling through the MAPK pathway, evidenced by a reduction in the phosphorylation of ERK.[10]

Figure 1: Mechanism of Action of this compound.

Quantitative In Vitro Degradation Kinetics

The efficacy of a PROTAC is determined by its ability to induce potent and efficient degradation of the target protein. Key parameters for evaluating in vitro degradation kinetics include binding affinities (Kd), the half-maximal degradation concentration (DC50), and the maximum level of degradation (Dmax).

| Parameter | Target | Value | Reference |

| Binding Affinity (Kd) | BRAF-V600E | 2 nM | [10][12] |

| BRAF (Wild-Type) | 2.4 nM | [10][12] | |

| Cell Viability (IC50) | A375 (BRAF-V600E homozygous) | 46.5 nM (72h) | [10] |

| HT-29 (BRAF-V600E) | 51 nM (72h) | [10] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: A375 (homozygous for BRAF-V600E) and HT-29 (BRAF-V600E mutant) cell lines are commonly used.[10]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

PROTAC Treatment: this compound is dissolved in a suitable solvent like DMSO to prepare a stock solution.[12] Cells are treated with varying concentrations of the degrader (e.g., 1 nM to 10 µM) for specified time periods (e.g., 16 to 72 hours) to assess dose- and time-dependent effects.[10]

Western Blotting for Protein Degradation

This assay is used to quantify the reduction in BRAF-V600E protein levels following PROTAC treatment.

Figure 2: Western Blotting Workflow for Assessing Protein Degradation.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against BRAF, phosphorylated ERK (p-ERK), and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of BRAF-V600E and p-ERK are normalized to the loading control.

Cell Viability Assay

This assay measures the effect of the PROTAC on the proliferation of cancer cells.

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.

-

Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).[10]

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® or MTT.

-

Data Analysis: The luminescence or absorbance is measured, and the data is normalized to vehicle-treated controls. The IC50 value is calculated by fitting the data to a dose-response curve.

BRAF-V600E Signaling Pathway

The BRAF-V600E mutation leads to the constitutive activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is crucial for cell growth, differentiation, and proliferation.[7][9] PROTAC-mediated degradation of BRAF-V600E effectively shuts down this aberrant signaling cascade.

Figure 3: The BRAF-V600E Signaling Pathway and the Point of Intervention for PROTAC Degrader-1.

Conclusion

This compound demonstrates the potential of targeted protein degradation as a therapeutic strategy for cancers driven by the BRAF-V600E mutation. Its high potency and selectivity, coupled with its catalytic mode of action, offer a distinct advantage over traditional kinase inhibitors. The experimental protocols and data presented in this guide provide a framework for the in vitro characterization of this and similar PROTAC molecules, aiding in the continued development of this promising class of therapeutics. Further studies are warranted to fully elucidate its kinetic profile and preclinical efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

- 6. ir.c4therapeutics.com [ir.c4therapeutics.com]

- 7. biomarker.onclive.com [biomarker.onclive.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound - Immunomart [immunomart.com]

- 12. This compound | Raf | TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols: Utilizing PROTAC BRAF-V600E Degrader-1 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

The BRAF gene, a key component of the RAS-RAF-MEK-ERK signaling cascade (MAPK pathway), is frequently mutated in various human cancers, including melanoma and colorectal cancer.[1][2] The most common mutation, V600E, results in a constitutively active BRAF protein, leading to uncontrolled cell proliferation and survival.[1][3][4] While small-molecule inhibitors targeting BRAF-V600E have shown clinical efficacy, challenges such as acquired resistance remain.[3][5]

Proteolysis Targeting Chimeras (PROTACs) offer an alternative therapeutic modality. These heterobifunctional molecules induce the degradation of a target protein by hijacking the cell's native ubiquitin-proteasome system.[6][7] PROTAC BRAF-V600E degrader-1 (also known as compound 23) is a potent and selective degrader of the BRAF-V600E oncoprotein, while sparing the wild-type (WT) protein.[8][9] It is composed of a ligand that binds to the BRAF-V600E protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[8] This application note provides a detailed protocol for using this compound in a cell culture setting to assess protein degradation and impact on cell viability.

Mechanism of Action & Signaling Pathway

This compound functions by inducing the formation of a ternary complex between the BRAF-V600E protein and the CRBN E3 ligase.[8] This proximity leads to the polyubiquitination of BRAF-V600E, marking it for subsequent degradation by the 26S proteasome.[8][10] The elimination of the BRAF-V600E protein scaffold prevents the downstream phosphorylation and activation of MEK and ERK, thereby inhibiting the MAPK signaling pathway and suppressing cancer cell growth.[1][8]

Data Presentation: Compound Properties

The following tables summarize the reported quantitative data for this compound.

Table 1: Binding Affinity

| Target Protein | Binding Constant (Kd) |

|---|---|

| BRAF-WT | 2.4 nM[8] |

| BRAF-V600E | 2.0 nM[8] |

Table 2: In Vitro Cellular Activity

| Cell Line | Cancer Type | Assay Duration | IC50 (Cell Viability) |

|---|---|---|---|

| A375 | Melanoma | 72 hours | 46.5 nM[8] |

| HT-29 | Colorectal Cancer | 72 hours | 51 nM[8] |

Experimental Workflow

The general workflow for evaluating the efficacy of this compound involves parallel experiments to measure target protein degradation and its subsequent effect on cell viability.

Experimental Protocols

Materials and Reagents

-

PROTAC: this compound (stored as a 10 mM stock in DMSO at -80°C).[8][9]

-

Cell Lines: A375 (melanoma, homozygous BRAF-V600E) or HT-29 (colorectal cancer, heterozygous BRAF-V600E).

-

Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Buffers: PBS, RIPA Lysis Buffer, TBST.

-

Reagents: Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli Sample Buffer, Acrylamide/Bis-acrylamide solution, PVDF membranes, Skim milk or BSA for blocking.

-

Antibodies:

-

Primary: Rabbit anti-BRAF, Rabbit anti-phospho-ERK1/2 (p-ERK), Mouse anti-ERK1/2, Mouse anti-β-Actin (or other loading control).

-

Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

-

Kits: CellTiter-Glo® Luminescent Cell Viability Assay Kit, ECL Western Blotting Substrate.

Protocol 1: Assessment of BRAF-V600E Degradation by Western Blot

This protocol details the steps to measure the dose- and time-dependent degradation of BRAF-V600E and the inhibition of downstream signaling.

-

Cell Seeding:

-

Seed A375 or HT-29 cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.

-

Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A typical concentration range is 1 nM to 1000 nM.[8]

-

Include a vehicle control (DMSO) at a concentration matching the highest PROTAC dose (e.g., 0.1%).

-

Aspirate the old medium from the cells and add the medium containing the PROTAC or vehicle.

-

Incubate for the desired time points (e.g., 4, 8, 16, or 24 hours).[8]

-

-

Cell Lysis and Protein Quantification:

-

Place the culture plates on ice and wash the cells twice with ice-cold PBS.[11]

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[11]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]

-

Agitate for 30 minutes at 4°C, then centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[11]

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA protein assay.[5]

-

-

Western Blotting:

-

Normalize protein amounts for all samples (e.g., 20 µg per lane) and add an equal volume of 2x Laemmli sample buffer.[11]

-

Boil samples at 95°C for 5 minutes.[11]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[11][12]

-

Incubate the membrane with primary antibodies (e.g., anti-BRAF, anti-p-ERK, and anti-β-Actin) overnight at 4°C, diluted according to the manufacturer's recommendations.[11]

-

Wash the membrane 3-5 times with TBST for 5 minutes each.[11]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again as in the previous step.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[5]

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the target protein (BRAF, p-ERK) to the loading control (β-Actin).

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration).

-

Protocol 2: Cell Viability Assay (Using CellTiter-Glo®)

This protocol measures the effect of BRAF-V600E degradation on cell proliferation and viability.

-

Cell Seeding:

-

Compound Treatment:

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Record the luminescence using a plate-reading luminometer.[13]

-

Subtract the average background luminescence (medium-only wells) from all experimental wells.

-

Calculate cell viability as a percentage relative to the vehicle-treated control wells.

-

Plot the percent viability against the log of the PROTAC concentration and use a non-linear regression model to determine the IC₅₀ value.[13]

-

References

- 1. biomarker.onclive.com [biomarker.onclive.com]

- 2. researchgate.net [researchgate.net]

- 3. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Raf | TargetMol [targetmol.com]

- 10. This compound, 2417296-84-3 | BroadPharm [broadpharm.com]

- 11. bio-rad.com [bio-rad.com]

- 12. Western blot protocol | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for BRAF-V600E Degrader-1 in Melanoma Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The BRAF-V600E mutation is a key driver in a significant portion of melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway and promoting uncontrolled cell proliferation.[1] While BRAF inhibitors have shown clinical efficacy, acquired resistance often limits their long-term effectiveness. Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic strategy to overcome these limitations.[2]

BRAF-V600E degrader-1 is a heterobifunctional molecule designed to selectively target the BRAF-V600E mutant protein for degradation via the ubiquitin-proteasome system.[2][3] This approach not only inhibits the kinase activity of BRAF-V600E but also eliminates the entire protein, potentially preventing non-catalytic functions and mitigating resistance mechanisms. These application notes provide a summary of the effects of BRAF-V600E degrader-1 on melanoma cell lines and detailed protocols for key experimental assays.

Data Presentation

The following tables summarize the quantitative data on the effects of BRAF-V600E degrader-1 on melanoma cell lines.

Table 1: In Vitro Efficacy of BRAF-V600E Degrader-1 in Melanoma Cell Lines

| Cell Line | BRAF Status | Assay | Endpoint | Value | Treatment Conditions |

| A375 | V600E | Cell Viability | IC50 | 46.5 nM | 72 hours |

| HT-29 | V600E | Cell Viability | IC50 | 51 nM | 72 hours |

| A375 | V600E | Western Blot | p-ERK Inhibition | Concentration-dependent | 1-1000 nM, 16 hours |

| A375 | V600E | Western Blot | BRAF-V600E Degradation | Concentration & Time-dependent | 1-1000 nM, 0-24 hours |

Table 2: Binding Affinity of BRAF-V600E Degrader-1

| Target Protein | Binding Assay | Kd (nM) |

| BRAF (Wild-Type) | Not Specified | 2.4 |

| BRAF-V600E | Not Specified | 2.0 |

Signaling Pathway and Mechanism of Action

Caption: BRAF/MAPK signaling pathway and the action of BRAF-V600E degrader-1.

Experimental Workflow

Caption: Workflow for evaluating BRAF-V600E degrader-1 in melanoma cell lines.

Mechanism of Action: PROTAC

Caption: Mechanism of action of a PROTAC-based degrader.

Experimental Protocols

Cell Culture of A375 Melanoma Cells

Materials:

-

A375 cell line (ATCC® CRL-1619™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of A375 cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Media Change: Replace the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 3-5 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 10 mL of complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.

Cell Viability Assay (MTT Assay)

Materials:

-

A375 cells

-

Complete growth medium

-

96-well plates

-

BRAF-V600E degrader-1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of BRAF-V600E degrader-1 in complete growth medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for BRAF-V600E and p-ERK

Materials:

-

Treated A375 cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRAF-V600E, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge to collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis

Materials:

-

Treated A375 cells

-

PBS

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest the treated cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4]

Conclusion

BRAF-V600E degrader-1 demonstrates potent and selective degradation of the oncoprotein BRAF-V600E in melanoma cell lines. This leads to the inhibition of the MAPK signaling pathway, reduced cell viability, and alterations in the cell cycle. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this and other targeted protein degraders in melanoma and other cancer models. The unique degradation mechanism of PROTACs like BRAF-V600E degrader-1 holds promise for overcoming the challenges of drug resistance associated with traditional kinase inhibitors.

References

- 1. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.com]

- 2. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for Developing a Western Blot Assay for BRAF-V600E Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The V600E mutation in the BRAF gene is a significant oncogenic driver in numerous cancers, including melanoma, colorectal cancer, and thyroid cancer.[1][2] This mutation results in the constitutive activation of the BRAF kinase, leading to uncontrolled signaling through the mitogen-activated protein kinase (MAPK) pathway, which promotes cell proliferation and survival.[2][3][4] The development of therapies targeting BRAF-V600E, particularly those that induce its degradation, represents a promising therapeutic strategy. Technologies like proteolysis-targeting chimeras (PROTACs) are designed to specifically target and eliminate oncoproteins such as BRAF-V600E.[5][6][7][8]

This document provides a comprehensive guide for developing a robust Western blot assay to monitor and quantify the degradation of the BRAF-V600E protein. This assay is critical for evaluating the efficacy of potential protein degraders, understanding their mechanism of action, and advancing drug development efforts.

BRAF-V600E Signaling Pathway